molecular formula C11H9F5OS B14043296 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043296
M. Wt: 284.25 g/mol
InChI Key: ASUOWRAZUSNDPG-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
  • 1-(3-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties can enhance the compound’s performance in various applications compared to similar compounds .

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5OS/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)18-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

ASUOWRAZUSNDPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)F

Origin of Product

United States

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